Product packaging for Methyl 6-isothiocyanatohexanoate(Cat. No.:CAS No. 16424-87-6)

Methyl 6-isothiocyanatohexanoate

Cat. No.: B102393
CAS No.: 16424-87-6
M. Wt: 187.26 g/mol
InChI Key: ARBFBXWBDZCPFW-UHFFFAOYSA-N
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Description

Contextualization within the Class of Organic Isothiocyanates

Methyl 6-isothiocyanatohexanoate belongs to the broader class of organic compounds known as isothiocyanates, which are characterized by the functional group -N=C=S. aacrjournals.orgnih.gov These compounds are found naturally in plants, often as derivatives of glucosinolates, and are responsible for the pungent flavors of vegetables like mustard, broccoli, and wasabi. aacrjournals.orgresearchgate.net Beyond their sensory characteristics, isothiocyanates have garnered significant attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticarcinogenic properties. nih.govrsc.org The isothiocyanate group is a versatile chemical entity, making it a valuable building block in synthetic chemistry for a variety of transformations. rsc.org Their ability to interact with biological molecules has made them a focal point in the search for new therapeutic agents. nih.govnih.gov

The general structure of an isothiocyanate, R-N=C=S, allows for a wide range of derivatives, with the 'R' group dictating the specific properties and applications of the molecule. This variability has spurred extensive research into synthesizing novel isothiocyanates with tailored functionalities. nih.gov

Academic Significance of the Hexanoate (B1226103) Ester Moiety

The presence of an ester moiety can also be strategic for designing prodrugs, where the ester is later hydrolyzed in the body by enzymes called esterases to release the active form of the compound. This approach can be used to improve drug delivery to specific tissues or to control the rate of drug release. Research has shown that the position and type of ester group can significantly influence the biological activity of a molecule. nih.gov For instance, the introduction of ester groups has been shown to enhance the antiviral and antifungal potential of certain compounds. nih.gov

Overview of Current Research Trajectories

Current research on this compound and related compounds is multifaceted, exploring their potential in various scientific domains. A significant area of investigation is their application as anticancer agents. nih.govnih.gov Studies have shown that isothiocyanates can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death), affecting signaling pathways, and reducing oxidative stress. nih.gov

Another important research direction is the synthesis of novel isothiocyanate derivatives. rsc.orgnih.gov Chemists are developing new methods to create a diverse library of these compounds, which can then be screened for various biological activities. nih.gov This includes the synthesis of isothiocyanates derived from amino acids and other natural products. nih.gov

Furthermore, the unique chemical reactivity of the isothiocyanate group makes it a valuable tool in chemical biology for labeling and tracking molecules within biological systems. The development of isotopically labeled compounds, for example, is crucial for studying drug metabolism and distribution. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C8H13NO2S uni.lu
Molecular Weight 187.26 g/mol
InChI Key ARBFBXWBDZCPFW-UHFFFAOYSA-N uni.lu
SMILES COC(=O)CCCCCN=C=S uni.lu
Monoisotopic Mass 187.0667 Da uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2S B102393 Methyl 6-isothiocyanatohexanoate CAS No. 16424-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-isothiocyanatohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-11-8(10)5-3-2-4-6-9-7-12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBFBXWBDZCPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368134
Record name methyl 6-isothiocyanatohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16424-87-6
Record name methyl 6-isothiocyanatohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-isothiocyanatohexanoate
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Synthetic Methodologies and Reaction Pathways of Methyl 6 Isothiocyanatohexanoate

Established Synthetic Routes to the Isothiocyanate Functionality

The transformation of primary amines into isothiocyanates is a cornerstone of synthetic organic chemistry. For methyl 6-isothiocyanatohexanoate, this typically begins with the corresponding primary amine, methyl 6-aminohexanoate (B3152083).

Amination and Carbon Disulfide Reaction Sequences

A prevalent and widely adopted method for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt. nih.govnih.gov This intermediate is then subjected to a desulfurization agent to yield the final isothiocyanate product. nih.govnih.gov

The initial step is the nucleophilic addition of the primary amine to carbon disulfide. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et₃N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or N-methylmorpholine (NMM), to facilitate the formation of the dithiocarbamate salt. mdpi.com The general reaction scheme is as follows:

R-NH₂ + CS₂ + Base → [R-NH-C(S)S]⁻[Base-H]⁺

In the context of this compound, the starting material would be methyl 6-aminohexanoate. The reaction with carbon disulfide and a suitable base would yield the corresponding dithiocarbamate salt.

A study by Janczewski et al. outlines a "one-pot", two-step procedure for synthesizing various isothiocyanates, including derivatives from 6-aminocaproic acid (a precursor to methyl 6-aminohexanoate). dntb.gov.uamdpi.com This method involves the initial formation of the dithiocarbamate followed by the addition of a desulfurating agent. mdpi.com

Desulfurization Strategies in Isothiocyanate Formation

The second critical step in this synthetic sequence is the desulfurization of the dithiocarbamate salt. nih.govmdpi.com This process eliminates a sulfur atom, leading to the formation of the isothiocyanate functional group. A variety of desulfurizing agents have been employed for this purpose. nih.gov

The general mechanism involves the decomposition of the dithiocarbamate salt, often facilitated by an electrophilic reagent that reacts with one of the sulfur atoms, making it a good leaving group. nih.govcbijournal.com

A notable and effective desulfurization reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). dntb.gov.uamdpi.com This reagent has been successfully used in a one-pot, two-step synthesis of a wide range of alkyl and aryl isothiocyanates, including those derived from unnatural amino acids like 6-aminocaproic acid. dntb.gov.uamdpi.com

The synthesis is typically performed by first reacting the primary amine with carbon disulfide in the presence of an organic base like triethylamine (Et₃N) to form the dithiocarbamate intermediate. Subsequently, DMT/NMM/TsO⁻ is added to facilitate the desulfurization, yielding the desired isothiocyanate. mdpi.com For the synthesis of ethyl 6-isothiocyanatohexanoate, a colorless oil, a 75% yield was achieved after purification by flash chromatography. researchgate.net

Table 1: Synthesis of Aliphatic Isothiocyanates using DMT/NMM/TsO⁻
EntryAmineBase (equiv.)SolventDMT/NMM/TsO⁻ (equiv.)Time (min)Temp (°C)Yield (%)
1PhenethylamineEt₃N (3)DCM1.039090
2BenzylamineEt₃N (3)DCM1.039092
31-AdamantylamineEt₃N (3)DCM1.039085
4CyclohexylamineEt₃N (3)DCM1.039088
5n-ButylamineEt₃N (3)DCM1.039091
6Ethyl 6-aminohexanoateEt₃N (3)DCM1.039075

Adapted from Janczewski et al. mdpi.comresearchgate.net

The proposed mechanism for the synthesis of isothiocyanates using DMT/NMM/TsO⁻ involves the initial formation of a dithiocarbamate from the reaction of the amine with carbon disulfide and a base. mdpi.com This dithiocarbamate then reacts with the DMT/NMM/TsO⁻ reagent to form an active ester intermediate. mdpi.com Subsequently, under the influence of the base (e.g., Et₃N), a leaving group is eliminated, resulting in the formation of the isothiocyanate. mdpi.com

The reaction pathway can be summarized as follows:

Formation of Dithiocarbamate: R-NH₂ + CS₂ + Base → [R-NH-C(S)S]⁻[Base-H]⁺

Activation by DMT/NMM/TsO⁻: The dithiocarbamate attacks the triazine core of the DMT/NMM/TsO⁻, forming an activated intermediate.

Elimination: The base facilitates the elimination of a leaving group and a sulfur atom, leading to the formation of the R-N=C=S bond. mdpi.com

A possible side reaction involves the methylation of the leaving group, leading to the formation of 2,4-dimethoxy-6-methylthio-1,3,5-triazine, which has been isolated in low yields. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. tandfonline.comfigshare.comresearchgate.net The synthesis of isothiocyanates, including derivatives like this compound, has benefited from this technology. dntb.gov.uamdpi.comnih.gov

In the context of using DMT/NMM/TsO⁻ as a desulfurizing agent, microwave-assisted reactions have been shown to be highly efficient. mdpi.com For instance, the synthesis of various aliphatic isothiocyanates was achieved in just 3 minutes at 90 °C with high yields under microwave conditions. mdpi.comresearchgate.net This rapid and efficient protocol is a significant improvement over traditional heating methods. tandfonline.comfigshare.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
MethodReagentsSolventTimeYield (%)
ConventionalAmine, CS₂, Et₃N, DMT/NMM/TsO⁻DCM30 min (rt)82
MicrowaveAmine, CS₂, Et₃N, DMT/NMM/TsO⁻DCM3 min (90 °C)90-92

Data compiled from Janczewski et al. mdpi.comresearchgate.net

Aqueous Medium Synthesis Considerations

Developing synthetic methods that utilize water as a solvent is a key goal of green chemistry. nih.govbeilstein-journals.orgnih.gov The synthesis of isothiocyanates has also been explored under aqueous conditions. nih.govdntb.gov.uabeilstein-journals.orgnih.gov

A one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates from their corresponding primary amines has been developed under aqueous conditions. nih.govbeilstein-journals.org This process involves the in situ generation of a dithiocarbamate salt by reacting the amine with CS₂ in an aqueous solution of a base like potassium carbonate (K₂CO₃). nih.govbeilstein-journals.org Subsequent desulfurization with a reagent like cyanuric chloride (TCT) then yields the isothiocyanate. nih.gov

Furthermore, the DMT/NMM/TsO⁻ desulfurization method has also been adapted for use in an aqueous medium for the synthesis of selected alkyl isothiocyanates, achieving high yields of 72-96%. dntb.gov.uamdpi.comnih.gov While the yields for some isothiocyanates were slightly lower in water compared to dichloromethane (B109758) (DCM), they remained acceptably high, demonstrating the viability of this greener approach. researchgate.net

Esterification Chemistry of the Hexanoic Acid Moiety

The synthesis of this compound fundamentally involves the formation of a methyl ester from a carboxylic acid precursor.

Synthesis of Methyl Esters from Carboxylic Acid Precursors

The conversion of carboxylic acids to their corresponding methyl esters is a cornerstone of organic synthesis. A prevalent method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-driven process, often requiring an excess of the alcohol to shift the equilibrium towards the ester product. masterorganicchemistry.com The mechanism initiates with the protonation of the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Alternative methods for esterification that avoid the use of strong acids include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for substrates that are sensitive to acidic conditions. orgsyn.org

Strategies for ω-Carbalkoxyalkyl Isothiocyanate Formation

The formation of the isothiocyanate group at the ω-position of a carboxyalkyl chain can be achieved through various synthetic routes. A common approach involves the reaction of a primary amine with carbon disulfide in the presence of a base, such as triethylamine or N-methylmorpholine (NMM), to form a dithiocarbamate salt. nih.gov This intermediate is then treated with a desulfurization agent to yield the isothiocyanate. nih.gov One such effective desulfurizing reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.gov This "one-pot," two-step procedure allows for the synthesis of various alkyl and aryl isothiocyanates with good to excellent yields. nih.gov

For the synthesis of this compound, the starting material would be methyl 6-aminohexanoate. This precursor can be synthesized from 6-aminohexanoic acid through the esterification methods described previously. The subsequent reaction with carbon disulfide and a desulfurization agent would then furnish the desired ω-isothiocyanato ester.

Chemical Transformations and Derivatives of this compound

The dual functionality of this compound dictates its reactivity, allowing for a range of chemical transformations.

Hydrolytic Stability and Reaction Pathways

The ester group of this compound is susceptible to hydrolysis, particularly under basic conditions. The base-catalyzed hydrolysis of methyl 6-aminohexanoate has been studied, revealing that the reaction proceeds through a standard saponification mechanism. rsc.org The rate of hydrolysis can be influenced by the presence of metal ions that can coordinate to the amino group. rsc.org For instance, the base hydrolysis of cis-{Co(en)₂Cl[NH₂(CH₂)₅CO₂Me]}²⁺ shows two distinct steps: a rapid loss of the chloride ion followed by a slower hydrolysis of the ester function. rsc.org The rate constant for the base hydrolysis of the uncoordinated methyl 6-aminohexanoate (k_OH = 0.148 l mol⁻¹ s⁻¹) is slightly enhanced when the amino group is coordinated to a cobalt(III) center (k_OH = 0.22 l mol⁻¹ s⁻¹). rsc.org

Nucleophilic Addition Reactions to the Isothiocyanate Group

The isothiocyanate group (–N=C=S) is a potent electrophile, readily undergoing nucleophilic addition reactions at the central carbon atom. organic-chemistry.orgacs.orgarkat-usa.org The reactivity of the isothiocyanate is enhanced by the presence of an adjacent electron-withdrawing group. arkat-usa.org Common nucleophiles include amines, alcohols, and thiols. lookchem.com

Reaction with Amines: The reaction of isothiocyanates with primary or secondary amines is typically rapid and proceeds without a catalyst to form the corresponding thiourea (B124793) derivatives. lookchem.com

Reaction with Alcohols and Thiols: The addition of alcohols and thiols to isothiocyanates is generally slower and often requires a catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to proceed efficiently. lookchem.com The reaction with alcohols yields thiocarbamates, while the reaction with thiols produces dithiocarbamates. lookchem.com The reaction with thiols, such as glutathione (B108866), is particularly significant in biological systems and is often reversible. nih.gov

A visible-light-mediated photoredox reaction has been developed for the nucleophilic addition of α-aminoalkyl radicals to isothiocyanates, yielding α-amino thioamides. organic-chemistry.orgacs.org This method utilizes a catalyst like bis2-(4,6-difluorophenyl)pyridinato-C²,Niridium(III) (FIrpic). organic-chemistry.orgacs.org

Formation of Complex Conjugates and Analogues

The reactive nature of the isothiocyanate group allows for the formation of various complex conjugates and analogues. The reaction with thiols, such as the tripeptide glutathione, to form dithiocarbamate conjugates is a key biotransformation pathway for many isothiocyanates. nih.gov These conjugates can act as transport forms of the parent isothiocyanate due to the reversible nature of the dithiocarbamate linkage. nih.gov

Furthermore, acyl isothiocyanates, which are more reactive than their alkyl counterparts, are versatile building blocks for the synthesis of various heterocyclic compounds. arkat-usa.org Depending on the nature of the nucleophile and the reaction conditions, reactions with acyl isothiocyanates can lead to the formation of five- or six-membered heterocycles containing one or more heteroatoms. arkat-usa.org

Synthesis of Amino Acid Methyl Ester Derivatives

The foundational step in synthesizing the target compound is the preparation of the corresponding amino acid methyl ester. A convenient and widely applicable method for this transformation is the esterification of amino acids using methanol in the presence of trimethylchlorosilane (TMSCl). This approach is effective for a range of natural, aromatic, and aliphatic amino acids, proceeding at room temperature with good to excellent yields. quora.comwikipedia.org The general procedure involves the slow addition of TMSCl to the amino acid, followed by the addition of methanol, with the mixture stirred at room temperature. quora.com

This method has been successfully applied to various amino acids, including 6-aminocaproic acid, the direct precursor required for this compound. wikipedia.org

Table 1: Synthesis of Various Amino Acid Methyl Ester Hydrochlorides via TMSCl/Methanol Method This table is interactive. Users can sort data by clicking on the headers.

Entry Amino Acid Product Yield (%)
1 Glycine Glycine methyl ester hydrochloride 98
2 α-Alanine α-Alanine methyl ester hydrochloride 96
3 Leucine Leucine methyl ester hydrochloride 98
4 6-Aminocaproic acid 6-Aminocaproic acid methyl ester hydrochloride 97
5 Phenylalanine Phenylalanine methyl ester hydrochloride 98
6 Proline Proline methyl ester hydrochloride 98

(Data sourced from Li, J., & Sha, Y., 2008) wikipedia.org

Once the amino ester hydrochloride is prepared, it can be converted into the corresponding isothiocyanate. A "one-pot", two-step synthesis has been developed for this purpose. The process involves reacting the amino acid ester hydrochloride with carbon disulfide (CS₂) in the presence of an organic base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurizing agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), to yield the final isothiocyanate product. acs.org For instance, the ethyl ester of 6-aminocaproic acid was successfully converted into the target isothiocyanate derivative with a high yield using this method under microwave-assisted conditions. acs.org

Stereochemical Control in Derivatization Processes

A critical aspect of synthesizing isothiocyanates from chiral amino acids is the preservation of stereochemical integrity. Racemization can be a significant issue, particularly under harsh reaction conditions or in the presence of certain bases. acs.org

Research into the synthesis of isothiocyanate derivatives from L- and D-amino acid methyl esters has shown that the choice of base is crucial for controlling stereochemistry. While a strong base like triethylamine (Et₃N) can lead to partial racemization, using N-methylmorpholine (NMM) as the base under non-microwave assisted conditions has proven effective in minimizing this side reaction. acs.org This refined method allows for the synthesis of chiral isothiocyanates with very low racemization, achieving an enantiomeric ratio (er) greater than 99:1. The absolute configuration of these products has been confirmed using techniques such as circular dichroism, verifying the high degree of stereochemical control. acs.org

Role as a Synthetic Building Block in Organic Chemistry

The isothiocyanate group (-N=C=S) is a versatile functional group that makes this compound a useful building block in organic synthesis. The carbon atom of the isothiocyanate moiety is highly electrophilic and readily reacts with a wide variety of nucleophiles. This reactivity allows for the construction of more complex molecules, particularly heterocyclic compounds and derivatives like thioureas, which are of interest in medicinal chemistry and materials science.

Common reactions involving the isothiocyanate group include:

Reaction with amines to form substituted thioureas.

Reaction with alcohols and thiols to produce thiocarbamates and dithiocarbamates, respectively.

Cyclization reactions where the isothiocyanate participates in the formation of various nitrogen- and sulfur-containing heterocyclic rings.

The presence of the methyl ester group at the other end of the aliphatic chain provides an additional site for chemical modification, such as hydrolysis to the carboxylic acid or amidation, further enhancing its utility as a bifunctional synthetic intermediate.

Explorations in Coordination Chemistry

The isothiocyanate functional group is an ambidentate ligand, meaning it can coordinate to a metal center through two different atoms: the nitrogen or the sulfur. This property allows this compound to participate in the formation of coordination complexes.

The mode of coordination is influenced by several factors, including the properties of the metal ion (as described by Hard and Soft Acid-Base theory), steric hindrance around the ligand, and the solvent used. quora.com

N-coordination (isothiocyanato): Typically occurs with harder metal ions (e.g., first-row transition metals like Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II)). The M-N-C linkage is often linear or nearly linear. quora.comacs.org

S-coordination (thiocyanato): Generally favored by softer metal ions (e.g., Rh(I), Pd(II), Pt(II), Ag(I), Au(I)). The M-S-C linkage is typically bent. quora.com

Bridging: The ligand can also bridge two metal centers, with one metal binding to the nitrogen and the other to the sulfur.

This coordination behavior makes isothiocyanate-containing molecules valuable ligands in the design of metal-organic frameworks, catalysts, and materials with specific electronic or magnetic properties. The study of how ligands like this compound bind to metals is crucial for developing new functional materials and understanding reaction mechanisms in coordination chemistry. acs.orgacs.org

Mechanistic Research into the Biological Activities of Isothiocyanates

Biosynthetic Origins and Enzymatic Conversions of Isothiocyanates

The journey of Methyl 6-isothiocyanatohexanoate, a naturally occurring organosulfur compound, begins with its precursor molecules, the glucosinolates, which are secondary metabolites found in cruciferous vegetables. The transformation into the bioactive isothiocyanate is a classic example of a plant's defense mechanism, mediated by a specific enzyme.

Glucosinolate Precursors in Natural Systems

This compound, scientifically known as 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), originates from its corresponding glucosinolate precursor. researchgate.net In plants of the Brassicaceae family, particularly in wasabi (Wasabia japonica), this precursor is identified as 6-(methylsulfinyl)hexyl glucosinolate, sometimes referred to as glucohesperin. researchgate.netresearchgate.net Glucosinolates are stored in the plant's cells, inactive until tissue damage occurs. nih.govresearchgate.net

Wasabia japonica is a notable source of a variety of glucosinolates. researchgate.net The specific profile and concentration of these precursors can vary between different organs of the plant, such as the leaves, petioles, and rhizomes. frontiersin.org

Table 1: Glucosinolates Identified in Wasabia japonica

GlucosinolateChemical Classification
SinigrinAliphatic
GlucoalyssinAliphatic
GlucohesperinAliphatic
GlucoibervirinAliphatic
7-(methylsulfinyl)heptyl glucosinolateAliphatic
MethoxyglucobrassicinIndolic
GlucoraphaninAliphatic
NeoglucobrassicinIndolic
GlucolesquerellinAliphatic
GlucoarabishirsutainAliphatic

Data sourced from a study on glucosinolates in Wasabia japonica extract. researchgate.net

Myrosinase-Mediated Hydrolysis and Subsequent Rearrangements

The conversion of glucosinolates into isothiocyanates is catalyzed by the enzyme myrosinase (a β-thioglucoside glucohydrolase). nih.govresearchgate.net In intact plant cells, myrosinase is physically separated from its glucosinolate substrates. When the plant tissue is damaged, for instance by chewing or cutting, myrosinase comes into contact with the glucosinolates, initiating a rapid hydrolysis process. researchgate.net

This enzymatic reaction involves the cleavage of the β-thioglucosidic bond in the glucosinolate molecule, which releases glucose and an unstable aglycone intermediate. researchgate.net This intermediate then spontaneously undergoes a Lossen-like rearrangement to form the corresponding isothiocyanate, in this case, this compound. nih.gov The rate and products of this hydrolysis can be influenced by factors such as pH and the presence of other proteins.

Recent research has identified several myrosinase isogenes in Wasabia japonica, denoted as WjMYRI-1, WjMYRI-2, and WjMYRII, each exhibiting different expression levels in various plant organs, suggesting distinct roles in glucosinolate metabolism. nih.gov While specific kinetic data for myrosinase with 6-(methylsulfinyl)hexyl glucosinolate is not extensively detailed in available literature, studies on myrosinase from other cruciferous sources like broccoli have characterized its kinetic behavior, often showing substrate inhibition at high concentrations. nih.govmdpi.comnih.govresearchgate.net

Intracellular Signaling Modulation and Molecular Targets

This compound exerts its biological effects by interacting with and modulating various intracellular signaling pathways. These interactions are central to its observed anti-inflammatory, antioxidant, and anticancer properties.

Mechanisms Affecting Apoptotic Pathways

This compound (6-MSITC) has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. researchgate.net A key finding is that this induction of apoptosis can occur through a p53-independent mitochondrial dysfunction pathway. researchgate.netresearchgate.net

The process involves an alteration in the balance of the Bcl-2 family of proteins, which are critical regulators of apoptosis. nih.gov Specifically, 6-MSITC has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Mcl-1. This shift in balance leads to a loss of the mitochondrial membrane potential, followed by the release of cytochrome c from the mitochondria into the cytoplasm. This cascade of events culminates in the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell. researchgate.net

Table 2: Molecular Targets of this compound in Apoptotic Pathways

Molecular TargetEffect of 6-MSITCDownstream Consequence
Bax/Mcl-1 RatioIncreasedPromotes mitochondrial outer membrane permeabilization
Mitochondrial Membrane PotentialDecreased (Loss)Release of pro-apoptotic factors
Cytochrome cRelease from mitochondriaActivation of the apoptosome
Caspase-3ActivationExecution of apoptosis

Data compiled from studies on human colorectal cancer cells. researchgate.netresearchgate.net

Influence on Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. mdpi.com this compound has been found to inhibit the phosphorylation of MAPKs and their upstream activators, MAPK kinases (MAPKKs). nih.govmdpi.com

Specifically, 6-MSITC has been shown to suppress the c-Jun N-terminal kinase (JNK) pathway. nih.gov In some cellular contexts, this inhibition is mediated through the suppression of the Janus kinase 2 (Jak2)-mediated JNK signaling cascade. nih.gov By inhibiting these pathways, 6-MSITC can modulate the expression of inflammatory genes. mdpi.com

Regulation of Cellular Oxidative Stress Responses

This compound plays a significant role in the regulation of cellular oxidative stress. It achieves this primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net Nrf2 is a transcription factor that controls the expression of a wide range of antioxidant and detoxification enzymes. researchgate.net

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). 6-MSITC can induce the nuclear translocation of Nrf2. mdpi.com Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. researchgate.net This leads to an increased production of various protective enzymes.

Research has shown that 6-MSITC upregulates the expression of several Nrf2-dependent antioxidant enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and superoxide (B77818) dismutase 2 (SOD2). researchgate.netmdpi.com This enhancement of the cellular antioxidant defense system contributes to the compound's protective effects against oxidative damage.

Table 3: Antioxidant Enzymes Regulated by this compound via the Nrf2 Pathway

Antioxidant EnzymeFunction
NAD(P)H:quinone oxidoreductase 1 (NQO1)Detoxification of quinones and reduction of oxidative stress.
Heme oxygenase-1 (HO-1)Catalyzes the degradation of heme to produce biliverdin, iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties.
Superoxide dismutase 2 (SOD2)An antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
Aldehyde dehydrogenase 2 (ALDH2)A mitochondrial enzyme involved in the detoxification of aldehydes.
Forkhead box protein O1 (FOXO1)A transcription factor involved in stress resistance and metabolism.
Sirtuin 1 (SIRT1)A protein deacetylase that plays a role in cellular regulation, including stress response.

Information gathered from various in vitro and in vivo studies. researchgate.netmdpi.com

Control of Cell Cycle Progression

Isothiocyanates are recognized for their ability to halt the proliferation of cancer cells by inducing cell cycle arrest, a critical mechanism in cancer chemoprevention. aacrjournals.orgresearchgate.net Research has shown that many ITCs can cause deregulation of the cell cycle, often leading to an arrest in the G2/M phase. aacrjournals.orgoup.com This effect is associated with changes in the levels and activity of key cell cycle regulatory proteins.

For instance, the isothiocyanate sulforaphane (B1684495) has been observed to induce a G2/M arrest in human pancreatic and colon cancer cells. aacrjournals.orgaacrjournals.org This arrest is correlated with an increased expression of cyclin A and cyclin B1. aacrjournals.org Further investigation in cervical cancer cells revealed that sulforaphane treatment leads to the downregulation of Cyclin B1 expression and the dissociation of the cyclin B1/CDC2 complex, which is essential for entry into mitosis. mdpi.com The study also noted an upregulation of GADD45β proteins, which can bind to CDC2 and may contribute to the G2/M arrest. mdpi.com

Similarly, 6-Methylsulfinylhexyl isothiocyanate (6-MSITC), an analog of the subject compound, has been shown to inhibit cell cycle progression in quiescent mouse epidermal JB6 cells that were stimulated to divide. journalarrb.combookpi.org Pretreatment with 6-MSITC inhibited the cells' progression from the G0/G1 phase to the S phase. This inhibition was accompanied by a significant decrease in the gene expression of proteins crucial for DNA synthesis, including cyclin A2, dumbbell former 4, and proliferating cell nuclear antigen (PCNA). journalarrb.com These findings suggest that the antiproliferative effects of these isothiocyanates are mediated by disrupting the normal sequence of the cell cycle and inhibiting the machinery required for DNA replication. journalarrb.combookpi.org

Table 1: Effect of Selected Isothiocyanates on Cell Cycle Progression in Cancer Cell Lines


IsothiocyanateCell LineObserved EffectKey Molecular ChangesReference
SulforaphaneHT29 (Colon Cancer)G2/M ArrestIncreased expression of cyclin A and cyclin B1 oregonstate.edu
SulforaphaneMIA PaCa-2 (Pancreatic Cancer)G2/M ArrestAccumulation in mitosis with maximum levels of cyclin B1 bookpi.org
SulforaphaneHeLa (Cervical Cancer)G2/M ArrestDownregulation of Cyclin B1, upregulation of GADD45β nih.gov
6-Methylsulfinylhexyl isothiocyanate (6-MSITC)JB6 (Mouse Epidermal)Inhibition of G0/G1 to S phase progressionInhibited gene expression of cyclin A2 and PCNA nih.gov

Induction of Phase II Drug-Metabolizing Enzymes

A primary mechanism by which isothiocyanates exert their protective effects is through the potent induction of phase II drug-metabolizing enzymes. aacrjournals.orgoregonstate.edunih.gov These enzymes play a crucial role in detoxification by converting xenobiotics, including carcinogens, into less toxic, more water-soluble compounds that can be easily excreted from the body. mhmedical.comupol.cz

The induction of these enzymes is largely mediated by the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). nih.govyoutube.com Under normal conditions, Nrf2 is kept in the cytoplasm by a repressor protein, Keap1. youtube.com Isothiocyanates, being electrophilic compounds, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. oregonstate.eduyoutube.com The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II enzymes, thereby initiating their transcription. oregonstate.eduyoutube.com This portfolio of Nrf2-regulated genes includes key enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione (B108866) S-Transferases (GSTs). oregonstate.edumdpi.com

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as quinone reductase (QR), is a critical phase II enzyme that detoxifies quinones, preventing them from participating in redox cycling and generating reactive oxygen species. nih.gov Many isothiocyanates are effective inducers of QR activity. nih.gov

A study focusing on 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) in Hepa1c1c7 mouse hepatoma cells demonstrated a dose-dependent increase in QR activity. nih.gov This enhancement of enzyme activity was directly linked to an augmented expression of QR mRNA, indicating that 6-MSITC acts at the gene expression level to upregulate the enzyme. nih.gov While high concentrations of 6-MSITC showed some toxicity, the study found that co-administration of N-acetylcysteine (NAC) could overcome this toxicity while preserving the induction of QR. nih.gov This suggests that the induction of phase II enzymes can be separated from cytotoxic effects. In other studies, aliphatic isothiocyanates like sulforaphane have also been shown to be potent inducers of NQO1, particularly in rat liver models. nih.gov

Glutathione S-Transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic substrates, a critical step in their detoxification and elimination. mhmedical.comnih.gov Isothiocyanates are not only inducers of GST gene expression via the Nrf2 pathway but are also substrates for these enzymes themselves. oregonstate.edunih.gov The conjugation reaction involves the addition of the thiol group of GSH to the electrophilic central carbon atom of the isothiocyanate group (-N=C=S), forming a dithiocarbamate (B8719985). nih.govportlandpress.com

Studies have examined the catalytic efficiency of different human GST isoenzymes (e.g., GSTA1-1, GSTM1-1, GSTP1-1) with various isothiocyanates. nih.govportlandpress.com Generally, GSTM1-1 and GSTP1-1 are the most efficient catalysts for isothiocyanate conjugation. nih.govjohnshopkins.edu The rate of conjugation varies depending on the specific structure of the isothiocyanate. For example, benzyl (B1604629) isothiocyanate is conjugated very rapidly, while the conjugation of sulforaphane is slower. johnshopkins.edu This enzymatic conjugation is a key route for the metabolism and disposition of isothiocyanates in humans. johnshopkins.edu

Table 2: Catalytic Efficiency of Human GST Isoenzymes with Various Isothiocyanate Substrates


Isothiocyanate SubstrateGST IsoenzymeCatalytic Efficiency (kcat/Km) (mM-1s-1)Reference
Allyl isothiocyanatehGSTM1-11100 researchgate.net
Allyl isothiocyanatehGSTP1-1780 researchgate.net
Benzyl isothiocyanatehGSTM1-12500 researchgate.net
Benzyl isothiocyanatehGSTP1-11300 researchgate.net
Phenethyl isothiocyanatehGSTM1-11700 researchgate.net
Phenethyl isothiocyanatehGSTP1-11100 researchgate.net
SulforaphanehGSTM1-1630 researchgate.net
SulforaphanehGSTP1-1190 researchgate.net

Data represents a selection of values for illustrative purposes. Actual values can be found in the cited literature.

Receptor and Ion Channel Interactions

Beyond their effects on intracellular enzyme systems, isothiocyanates also interact directly with specific membrane proteins, such as ion channels, to elicit physiological responses.

Activation of Transient Receptor Potential Ankyrin 1 (TRPA1) Channels

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in sensory neurons and is known as a sensor for pungent, irritant, and inflammatory compounds. oup.commdpi.comnih.gov A wide range of isothiocyanates, including allyl isothiocyanate (from mustard) and cinnamaldehyde (B126680) (from cinnamon), are established agonists of the TRPA1 channel. oup.comnih.govjst.go.jp

Research has specifically demonstrated that isothiocyanates from wasabi (Wasabia japonica), which are structurally related to this compound, are potent activators of TRPA1. oup.com A study investigating 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) and 6-(methylthio)hexyl isothiocyanate (6-MTITC) found that both compounds induced significant intracellular calcium increases in cells expressing mouse TRPA1 channels. oup.com This activation of TRPA1 by isothiocyanates is responsible for the pungent sensation and pain-related behaviors associated with consuming foods like wasabi and mustard. oup.com The potency of these compounds can be quantified by their half-maximal effective concentration (EC₅₀).

Table 3: Activation Potency of Wasabi-Derived Isothiocyanates on Mouse TRPA1 Channels


CompoundEC₅₀ (μM) for mTRPA1 ActivationReference
Allyl isothiocyanate (AITC)0.62 nih.gov
6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC)6.8 nih.gov
6-(Methylthio)hexyl isothiocyanate (6-MTITC)1.2 nih.gov

Proposed Mechanisms of Electrophilic Recognition, including Reversible Covalent Bonding

The activation of TRPA1 channels by isothiocyanates does not occur through a classic lock-and-key binding mechanism. Instead, it is mediated by a process of covalent modification. nih.gov Isothiocyanates are reactive electrophiles, meaning their isothiocyanate group (-N=C=S) is susceptible to attack by nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. foodandnutritionjournal.orgnih.gov

The proposed mechanism involves the covalent binding of the isothiocyanate to specific cysteine residues located within the cytoplasmic N-terminus of the TRPA1 channel protein. oup.comnih.gov This chemical reaction, a Michael addition, forms a covalent bond and induces a conformational change in the channel protein, leading to its opening and the influx of cations like Ca²⁺. nih.gov Studies using site-directed mutagenesis to replace these key cysteine residues have shown that the mutant channels become insensitive to activation by electrophilic compounds like allyl isothiocyanate, confirming the essential role of this covalent modification in channel gating. nih.gov While this covalent bond is strong, the interaction can be considered reversible within the dynamic cellular environment, as the dithiocarbamate adduct formed can be subject to further metabolic processing.

Table of Mentioned Compounds

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Advanced Research Applications and Structure Activity Relationship Studies

Design and Synthesis of Modified Methyl 6-Isothiocyanatohexanoate Analogues

Structural Variations on the Hexanoate (B1226103) Alkyl Chain

Modifications to the six-carbon alkyl chain of this compound can significantly impact its physicochemical properties, such as lipophilicity and steric bulk, which in turn can influence its biological activity. While specific studies on the variation of the hexanoate chain of this particular molecule are not extensively documented, general principles from isothiocyanate research suggest several potential modifications. These can include altering the chain length, introducing branching, or incorporating unsaturation (double or triple bonds).

For instance, studies on other aliphatic isothiocyanates have shown that the length of the alkyl chain can affect their potency and selectivity as enzyme inhibitors. It is hypothesized that either shortening or lengthening the hexyl chain of this compound could modulate its interaction with biological targets.

Table 1: Potential Modifications of the Hexanoate Alkyl Chain

Modification TypeExample of Modified StructurePotential Impact on Properties
Chain Length VariationMethyl 5-isothiocyanatopentanoateAltered lipophilicity and binding affinity
BranchingMethyl 5-methyl-6-isothiocyanatohexanoateIncreased steric hindrance, potentially affecting selectivity
UnsaturationMethyl 6-isothiocyanatohex-4-enoateConformational rigidity, potential for new interactions

Diversification of the Ester Moiety

The methyl ester group in this compound offers another avenue for structural diversification. The ester moiety can be modified to alter the compound's solubility, metabolic stability, and pharmacokinetic profile. General synthetic strategies for isothiocyanates often involve the reaction of a primary amine with a thiocarbonylating agent, allowing for a wide variety of ester groups to be introduced. mdpi.com

For example, replacing the methyl group with larger alkyl or aryl groups can increase lipophilicity, potentially enhancing cell membrane permeability. Conversely, introducing polar functional groups into the ester moiety could increase water solubility.

Table 2: Examples of Ester Moiety Diversification

Ester GroupChemical Name of AnaloguePotential Change in Property
EthylEthyl 6-isothiocyanatohexanoateSlight increase in lipophilicity
Benzyl (B1604629)Benzyl 6-isothiocyanatohexanoateSignificant increase in lipophilicity and potential for π-stacking interactions
2-Hydroxyethyl2-Hydroxyethyl 6-isothiocyanatohexanoateIncreased hydrophilicity

Generation of Chiral Isothiocyanate Derivatives

The introduction of chirality into isothiocyanate molecules can lead to enantiomers with distinct biological activities. This is because biological targets such as enzymes and receptors are themselves chiral, and may interact differently with each enantiomer. The synthesis of chiral isothiocyanates can be achieved using chiral starting materials, such as amino acids, or through asymmetric synthesis methods. sci-hub.senih.gov

While this compound itself is achiral, chiral centers can be introduced into the hexanoate backbone. For example, the synthesis could start from a chiral 6-aminohexanoic acid derivative. Studies on other chiral isothiocyanates have demonstrated that one enantiomer can be significantly more potent or have a different mode of action compared to the other. researchgate.net

Structure-Activity Relationship (SAR) Investigations for Isothiocyanate Scaffolds

SAR studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For isothiocyanates, these studies provide critical insights into the features necessary for their desired effects.

Correlation of Structural Features with Biochemical Modulations

Research on various isothiocyanates has shown that the potency of their effects, such as the inhibition of enzymes like N-acylethanolamine acid amidase (NAAA), can be finely tuned by modifying the carbon chain. nih.gov For instance, a longer or more rigid chain might fit better into the active site of a target enzyme, leading to enhanced inhibition.

Table 3: Correlation of Isothiocyanate Structural Features with Activity

Structural FeatureInfluence on Biochemical Modulation
Isothiocyanate Group (-N=C=S)Essential for covalent modification of target proteins.
Alkyl Chain LengthAffects lipophilicity, membrane permeability, and binding site interactions.
Ester GroupModulates solubility, metabolic stability, and can provide additional interaction points.
ChiralityCan lead to stereospecific interactions with biological targets, resulting in different activities for enantiomers.

Impact of Functional Group Modifications on Activity Profiles

Modifying the functional groups of isothiocyanate molecules can have a profound impact on their activity profiles. The introduction of different functional groups can alter the electronic properties of the isothiocyanate moiety, its steric profile, and its ability to form non-covalent interactions with its biological target.

For example, the introduction of a hydroxyl group could provide a hydrogen bond donor/acceptor, potentially leading to new interactions within a protein's active site. Similarly, replacing the ester with an amide linkage could alter the compound's metabolic stability and hydrogen bonding capabilities. The overarching goal of these modifications is to enhance potency, improve selectivity for the desired target, and optimize pharmacokinetic properties.

Pre-clinical Chemoprevention Research Models Involving Isothiocyanates

Isothiocyanates (ITCs), a class of compounds to which this compound belongs, are naturally occurring molecules found as glucosinolate conjugates in a wide variety of cruciferous vegetables. nih.gov The study of these compounds in preclinical models has revealed significant potential in the field of chemoprevention, the use of natural or synthetic agents to block, reverse, or prevent the development of cancer. nih.gov Research has particularly focused on their effects against cancers of the lung and esophagus. nih.gov While direct studies on this compound are limited, extensive research on related ITCs, such as 6-methylsulfinylhexyl isothiocyanate (6-MSITC), provides a strong basis for understanding its potential mechanisms of action. mdpi.com

A primary mechanism by which isothiocyanates are believed to exert their chemopreventive effects is through the modulation of enzymes involved in the metabolism of xenobiotics, including carcinogens. nih.govmdpi.com This process involves a dual action: inhibiting enzymes that activate carcinogens and inducing enzymes that detoxify them. nih.govnih.gov

Inhibition of Phase I Enzymes: The body's initial response to foreign compounds is often mediated by Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govmdpi.com While essential for metabolism, these enzymes can inadvertently convert pro-carcinogens into their ultimate carcinogenic forms. nih.gov Isothiocyanates have been shown to selectively inhibit specific CYP enzymes involved in this activation process. nih.gov For instance, studies on 6-MSITC, a compound structurally related to this compound, have demonstrated its ability to reduce the levels of drug-metabolizing cytochrome P-450 isozymes. mdpi.com This reduction is expected to slow the transformation of carcinogenic metabolites into their more dangerous forms, thereby inhibiting the initiation of cancer. mdpi.com

Induction of Phase II Enzymes: Following Phase I, Phase II detoxification enzymes conjugate molecules to increase their water solubility, facilitating their excretion from the body. nih.gov Isothiocyanates are known to induce these beneficial Phase II enzymes, such as glutathione (B108866) S-transferases (GSTs). nih.gov GSTs catalyze the conjugation of the antioxidant glutathione to electrophilic and often harmful compounds, including activated carcinogens, neutralizing them for removal. microbiologyresearch.org This enhancement of the detoxification pathway is a key component of the chemopreventive activity attributed to ITCs. nih.gov

The table below summarizes the dual role of isothiocyanates in modulating metabolic enzymes, based on research into the broader ITC class.

Enzyme ClassAction by IsothiocyanatesMetabolic OutcomeRole in Chemoprevention
Phase I (e.g., Cytochrome P450) InhibitionDecreased activation of pro-carcinogens to ultimate carcinogens. mdpi.comPrevents the initial DNA damage that can lead to mutations and cancer. nih.gov
Phase II (e.g., Glutathione S-Transferases) InductionIncreased conjugation and neutralization of carcinogens. nih.govEnhances the detoxification and excretion of harmful compounds. nih.govmicrobiologyresearch.org

Beyond influencing metabolic pathways, isothiocyanates have demonstrated direct anti-tumorigenic effects in various preclinical model systems. mdpi.com These studies highlight the ability of ITCs to suppress the growth and progression of tumors.

In a significant rat-based study, 6-MSITC showed notable chemopreventive effects in a model of short-term colon carcinogenesis. mdpi.com Administration of 6-MSITC led to a significant reduction in the number of pre-neoplastic lesions, specifically aberrant crypt foci (ACF) and β-catenin-accumulated crypts (BCAC), which are early indicators of colon cancer development. mdpi.com Furthermore, the compound was found to decrease the proliferative activity within these lesions, as measured by the proliferating cell nuclear antigen (PCNA) labeling index. mdpi.com

Another key mechanism contributing to the anti-tumorigenic potential of ITCs is the induction of apoptosis (programmed cell death). nih.govmdpi.com Research on 6-MSITC in breast cancer cell lines showed it could downregulate the expression of phosphorylated AKT, a key component of the PI3K/AKT signaling pathway that promotes cell survival and proliferation. mdpi.com By inhibiting this pathway, 6-MSITC may halt tumor development by either inhibiting cell cycle progression or directly inducing apoptosis, thereby preventing the growth of nascent tumors. mdpi.com

The following table details the findings from a preclinical model of colon carcinogenesis involving an isothiocyanate.

Preclinical ModelIsothiocyanate StudiedKey FindingsImplication for Anti-tumorigenic Potential
Rat Colon Carcinogenesis 6-methylsulfinylhexyl isothiocyanate (6-MSITC)- Significant reduction in total aberrant crypt foci (ACF) and β-catenin-accumulated crypts (BCAC). mdpi.com- Lowered the proliferating cell nuclear antigen (PCNA) labeling index in ACF and BCAC. mdpi.comInhibition of early-stage lesion formation and suppression of epithelial cell proliferation. mdpi.com
Breast Cancer Cell Lines 6-methylsulfinylhexyl isothiocyanate (6-MSITC)- Downregulated the expression of phosphorylated AKT. mdpi.com- Inhibited the PI3K/AKT cell survival pathway. mdpi.comPotential to halt tumor progression by inducing apoptosis or inhibiting the cell cycle. mdpi.com

Evaluation of Antibacterial Activity in vitro

Isothiocyanates, the chemical class that includes this compound, are recognized for their antimicrobial properties against a wide array of pathogens. cancer.govmdpi.com These compounds are produced by plants of the Brassicales order as a defense mechanism against infections. nih.gov While much of the early research focused on their role in food preservation and controlling plant pathogens, recent studies have increasingly explored their efficacy against human pathogens, including those with antibiotic-resistant phenotypes. microbiologyresearch.orgcancer.govmdpi.com

The antibacterial action of ITCs is multifaceted. One proposed mechanism involves the disruption of the bacterial cell's structural integrity. mdpi.com Electron microscopy studies on bacteria treated with ITC-containing extracts have shown progressive disorganization of the cytoplasm, the appearance of wavy cell membranes, and eventual disruption of the cell wall, leading to the leakage of cellular contents and cell death. mdpi.com Furthermore, the electrophilic nature of the isothiocyanate group (–N=C=S) allows it to react with sulfhydryl groups of essential bacterial enzymes, such as thioredoxin reductase, potentially inhibiting critical metabolic functions and contributing to cell death. nih.gov

In vitro studies are fundamental to quantifying the antibacterial efficacy of compounds. These experiments typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death. nih.gov Various ITCs have been tested against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.comfrontiersin.org For example, extracts from plants rich in ITCs have demonstrated significant inhibitory activity against these bacteria. mdpi.comnih.gov While results can vary depending on the specific ITC and bacterial strain, the findings consistently point to the potential of this class of compounds as antimicrobial agents. cancer.gov

The table below provides a summary of in vitro antibacterial activity for various isothiocyanates and plant extracts containing them, demonstrating the general potential of this chemical class.

Isothiocyanate/ExtractTest Organism(s)MethodKey Findings
Benzyl isothiocyanate (BITC) Enterohemorrhagic E. coli (EHEC)Growth Inhibition/Bactericidal AssayDisplayed the highest inhibitory and bactericidal activity compared to other tested ITCs (AITC, SFN, PITC, IPRITC). mdpi.com
Allyl isothiocyanate (AITC) Campylobacter jejuniMIC AssayWas effective against C. jejuni, though higher concentrations were needed compared to BITC. mdpi.com
Moringa peregrina Aqueous Seed Extract (rich in glucosinolates/ITCs) Salmonella enterica (MDR strains)MIC Assay, Electron MicroscopyShowed excellent inhibitory effect (MIC 109.37–437.5 mg/mL) and induced cell wall disruption. mdpi.com
Hibiscus sabdariffa Methanolic Extract E. coli, E. cloacae, S. aureusAgar-well diffusion, MIC/MBCThe extract was highly effective, with the lowest MIC (1.9 µg/mL) and MBC (3.8 µg/mL) observed against E. cloacae. nih.gov

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular structure and functional groups present in Methyl 6-isothiocyanatohexanoate.

Fourier-Transform Infrared (FT-IR) spectroscopy is a primary technique for identifying the functional groups within the this compound molecule. The most prominent and diagnostic absorption band is that of the isothiocyanate (-N=C=S) group. This group exhibits a strong and sharp antisymmetric stretching vibration, which is characteristic and typically appears in the 2050-2150 cm⁻¹ region for aliphatic isothiocyanates. The presence of a strong peak in this range is a clear indicator of the successful formation of the isothiocyanate moiety.

Another key functional group is the ester. The carbonyl (C=O) stretching vibration of the methyl ester group provides a strong absorption band, typically found around 1735-1750 cm⁻¹. The C-O single bond stretch of the ester also produces a characteristic signal in the 1100-1300 cm⁻¹ region. Additional peaks corresponding to C-H stretching and bending vibrations of the aliphatic chain are expected in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
Isothiocyanate (-N=C=S) Antisymmetric Stretch 2050 - 2150 Strong, Sharp
Ester Carbonyl (C=O) Stretch 1735 - 1750 Strong
Ester (C-O) Stretch 1100 - 1300 Medium-Strong
Alkane (C-H) Stretch 2850 - 3000 Medium

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct signal for each unique proton environment in the molecule. The methyl group of the ester (-OCH₃) typically appears as a sharp singlet downfield, around 3.6-3.7 ppm. The methylene (B1212753) group adjacent to the isothiocyanate function (-CH₂-NCS) is deshielded and is expected to resonate as a triplet around 3.5-3.6 ppm. The methylene group alpha to the ester carbonyl (-CH₂-COOCH₃) appears as a triplet around 2.3-2.4 ppm. The remaining methylene groups of the hexanoate (B1226103) chain produce overlapping multiplets in the upfield region of 1.3-1.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the ester is the most deshielded, appearing far downfield (170-175 ppm). The carbon of the isothiocyanate group (-N=C=S) is also highly characteristic, typically resonating in the range of 125-135 ppm. chemicalbook.com The carbons of the aliphatic chain and the methyl ester are found in the upfield region, with the methoxy (B1213986) carbon (-OCH₃) appearing around 51-52 ppm and the methylene carbon adjacent to the isothiocyanate group (-CH₂-NCS) at approximately 45 ppm. pressbooks.pub

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Based on data for methyl hexanoate and related aliphatic isothiocyanates)

Position / Group Chemical Shift (δ, ppm) Multiplicity Integration
-COOCH₃ ~ 3.67 Singlet 3H
-CH₂-NCS (C6) ~ 3.55 Triplet 2H
-CH₂-COO- (C2) ~ 2.35 Triplet 2H
-CH₂- (C5) ~ 1.70 Multiplet 2H
-CH₂- (C3) ~ 1.65 Multiplet 2H

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Position / Group Chemical Shift (δ, ppm)
-C OOCH₃ (C1) ~ 174.0
-N=C =S ~ 130.0
-COOC H₃ ~ 51.5
-C H₂-NCS (C6) ~ 45.0
-C H₂-COO- (C2) ~ 34.0
-C H₂- (C5) ~ 29.5
-C H₂- (C3) ~ 26.0

Circular Dichroism (CD) spectroscopy is a specialized technique used to determine the absolute configuration of chiral molecules. While this compound itself is achiral, CD spectroscopy becomes a vital analytical tool for its chiral derivatives. For instance, when isothiocyanate functionalities are attached to chiral backbones, such as those derived from L- or D-amino acid methyl esters, CD spectroscopy can confirm the retention or inversion of stereochemistry during synthesis. pressbooks.puborganicchemistrydata.org The technique measures the differential absorption of left- and right-circularly polarized light by the chiral molecule, producing a unique spectrum that is characteristic of its specific three-dimensional structure. By comparing the experimental CD spectrum to that of known standards or theoretical calculations, the absolute configuration of the stereocenter can be unequivocally assigned. pressbooks.puborganicchemistrydata.org

Chromatographic and Mass Spectrometric Approaches

Chromatographic methods are essential for separating this compound from impurities and reaction byproducts, while mass spectrometry provides definitive identification based on its mass-to-charge ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for the separation, identification, and quantification of this compound. Isothiocyanates can be thermally labile, making LC a more suitable separation technique than Gas Chromatography (GC). mdpi.com

A typical LC-MS method would employ a reversed-phase C18 column with a gradient elution mobile phase, commonly consisting of water and acetonitrile, often with a small amount of formic acid to improve peak shape and ionization efficiency. researchgate.net Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques. researchgate.net ESI is generally effective, and the molecule is typically detected as a protonated molecular ion [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com

The analytical techniques described above are integrated throughout the synthesis and purification process of this compound.

Reaction Monitoring: The progress of the synthesis, often from a corresponding amine, can be monitored using techniques like TLC (Thin-Layer Chromatography) or rapid LC-MS analysis. By taking small aliquots from the reaction mixture over time, one can track the disappearance of the starting material and the appearance of the product peak at the expected mass-to-charge ratio. FT-IR can also be used to monitor the appearance of the strong -N=C=S absorption band, confirming the conversion.

Product Purity Analysis: After synthesis and initial workup, LC-MS is the definitive method for assessing product purity. The area of the product peak in the chromatogram relative to the total area of all peaks provides a quantitative measure of purity. NMR spectroscopy also serves as a powerful tool for purity assessment; the absence of signals corresponding to starting materials or solvents and the clean integration of the product signals are indicative of high purity. By combining these methods, a comprehensive profile of the compound's identity, structure, and purity can be established with high confidence.

Emerging Research Frontiers and Future Directions

Exploration of Unconventional Synthetic Routes

Traditional methods for synthesizing isothiocyanates often rely on hazardous reagents like thiophosgene (B130339) or carbon disulfide. digitellinc.commdpi.com The exploration of unconventional, safer, and more efficient synthetic routes is a major focus, which directly impacts the future production of compounds like Methyl 6-isothiocyanatohexanoate. A key area of research is the decomposition of dithiocarbamate (B8719985) salts, formed from primary amines, using a variety of less toxic desulfurization agents. nih.gov

Recent advancements have introduced several innovative methods:

Elemental Sulfur: The use of elemental sulfur, a readily available and low-cost industrial byproduct, is a promising green alternative. digitellinc.commdpi.com Methods are being developed that use elemental sulfur for the sulfuration of isocyanides, which are generally less toxic than the traditional amine precursors. digitellinc.com

Electrochemical Synthesis: An electrochemical method for preparing isothiocyanates from an amine and carbon disulfide has been developed that is practical, high-yielding, and avoids the need for toxic reagents and expensive supporting electrolytes. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of isothiocyanates, often in aqueous media, leading to high yields in significantly reduced reaction times. researchgate.netnih.gov

Novel Desulfurizing Agents: Researchers are continuously investigating new agents to replace hazardous ones. Examples include the use of propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which have proven effective for desulfurization under mild conditions. organic-chemistry.orgnih.gov

These emerging routes offer pathways to synthesize a wide array of isothiocyanates, including aliphatic esters like this compound, with greater efficiency and a significantly improved safety and environmental profile. rsc.org

Development of Novel Bioconjugation Strategies

The high reactivity of the isothiocyanate group with nucleophiles, particularly the amine groups of lysine (B10760008) residues and the thiol groups of cysteine residues in proteins, makes it a valuable tool for bioconjugation. mdpi.com Novel strategies are being developed to leverage this reactivity for applications in chemical biology and medicine.

A particularly innovative approach is the in-situ formation of isothiocyanates at the target site. Inspired by the way cruciferous plants store these compounds, researchers have developed a biocompatible method using the enzyme myrosinase to trigger the conversion of a stable, water-soluble glucosinolate precursor into a reactive isothiocyanate conjugate. acs.org This strategy was successfully applied for the fluorescence labeling of proteins and for imaging living cells, offering a pathway for targeted delivery and activation. acs.org

Other advanced strategies include:

Pre-labeling vs. Post-labeling: For creating targeted radiopharmaceuticals, isothiocyanate-functionalized chelators are being used. osti.gov Research has explored the comparative effectiveness of two assembly strategies: first conjugating the isothiocyanate to the biomolecule and then adding the radiometal ("post-labeling"), versus first complexing the metal and then conjugating to the biomolecule ("pre-labeling"). osti.gov

Flow Chemistry Platforms: To manage the high reactivity of isothiocyanates, which are often best prepared and used immediately, flow chemistry platforms are being developed. researchgate.net These systems allow for the rapid formation of the isothiocyanate and its immediate use in subsequent reactions, eliminating the need for purification of the often-unstable intermediate. researchgate.net

These novel bioconjugation techniques could be adapted for this compound, enabling its use as a molecular probe or for targeted delivery applications.

Advanced Computational Modeling of Reactivity and Biological Interactions

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of isothiocyanates. In silico studies, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and potential biological activity of these molecules. nih.gov

These computational approaches are used to:

Assess Reactivity: DFT studies can model the electrophilic nature of the central carbon atom in the –N=C=S group, helping to predict its reactivity towards various biological nucleophiles.

Predict Biological Activity: Molecular docking simulations are employed to understand how isothiocyanates interact with protein targets. These models can predict binding affinities and identify key interactions within the protein's active site, guiding the design of more potent and selective compounds. nih.gov

Evaluate Drug-Likeness: Computational tools are used to predict ADME/Toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, helping to assess the potential of a compound as a therapeutic agent early in the discovery process. nih.gov

For instance, DFT and molecular docking studies on a series of synthesized phenyl isothiocyanates helped to elucidate their anticancer mechanisms, revealing favorable binding affinities and predicting physicochemical parameters compatible with drug-likeness. nih.gov Such computational models could be readily applied to this compound to predict its biological targets and guide its development for specific applications.

Synergistic Applications in Chemical Biology Research

A growing area of interest is the use of isothiocyanates in combination, either with other isothiocyanates or with conventional therapeutic agents, to achieve synergistic effects. This approach can lead to enhanced efficacy at lower doses, potentially minimizing resistance and side effects. nih.gov

A key example is the combination of Allyl isothiocyanate (AITC) and Sulforaphane (B1684495) (SFN), two well-studied dietary isothiocyanates. Research on non-small cell lung carcinoma cells demonstrated that a combined treatment of AITC and SFN produced a stronger inhibition of cancer cell growth than either compound alone. nih.gov The study suggested this synergy could be due to the use of lower doses, which may reduce the likelihood of developing drug resistance. nih.gov

This concept of synergy is a significant frontier. The functional –N=C=S group is a versatile chemical handle that allows isothiocyanates to be used as:

Covalent Probes: Their ability to form covalent bonds with specific amino acid residues makes them ideal for use as "warheads" in chemical probes to label and identify protein targets. mdpi.com

Chemosensitizers: In vitro and animal models have shown that isothiocyanates can sensitize cancer cells to conventional anticancer drugs, potentially increasing the efficacy of existing treatments. oregonstate.edu

Applying this synergistic approach, this compound could be investigated in combination with other bioactive compounds to enhance therapeutic outcomes in various disease models.

Integration with Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry are profoundly influencing the synthesis of isothiocyanates, moving the field away from hazardous and wasteful processes. nih.gov The future synthesis of this compound will likely be dominated by these sustainable practices.

Key green chemistry strategies being integrated into isothiocyanate synthesis include:

Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. rsc.org Efficient, one-pot procedures have been developed to synthesize isothiocyanates from amines and carbon disulfide in water, using reagents like sodium persulfate. nih.govrsc.org

Benign Reagents and Catalysts: There is a strong emphasis on replacing toxic reagents. The use of simple, non-toxic compounds like calcium oxide (CaO) as both a base and a desulfurating agent represents a significant step forward in creating cost-effective and environmentally friendly synthetic methods. researchgate.net

Atom Economy: The development of one-pot synthesis protocols, where reactants are converted to the final product in a single vessel, improves efficiency and minimizes waste by reducing the need for intermediate purification steps. rsc.org

The table below summarizes some of the green and unconventional methods being developed for isothiocyanate synthesis, all of which are applicable to the production of this compound.

MethodKey Reagents/ConditionsPrimary AdvantageReference
Aqueous SynthesisSodium Persulfate (Na₂S₂O₈), WaterEliminates volatile organic solvents; good functional group tolerance. rsc.org
Elemental Sulfur RouteElemental Sulfur (S₈), Amine CatalystUses a low-cost, low-toxicity industrial byproduct instead of hazardous reagents. digitellinc.com
CaO-Mediated SynthesisCalcium Oxide (CaO), CS₂Uses a cheap, non-toxic base and desulfurating agent. researchgate.net
Electrochemical MethodElectrolysis, CS₂Avoids toxic chemical oxidants and expensive electrolytes. organic-chemistry.org
Microwave-Assisted SynthesisMicrowave IrradiationDramatically reduces reaction times and can improve yields. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Methyl 6-isothiocyanatohexanoate to ensure stability during experimental use?

  • Methodological Answer : Store the compound in a cool, dry environment (<25°C) in tightly sealed, chemically resistant containers. Avoid exposure to ignition sources, static discharge, and incompatible substances (e.g., oxidizing agents). Use inert gas purging (e.g., nitrogen) for long-term storage to prevent degradation. Regularly monitor storage conditions using calibrated temperature and humidity sensors .

Q. How can researchers confirm the identity and purity of this compound prior to use in synthesis?

  • Methodological Answer : Employ spectroscopic techniques such as FT-IR (to verify the isothiocyanate functional group at ~2050–2150 cm⁻¹) and NMR (¹H/¹³C for structural confirmation). Pair with chromatographic methods (e.g., HPLC or GC-MS) using a polar column (e.g., C18) to assess purity. Cross-reference spectral data with NIST Chemistry WebBook entries or peer-reviewed literature .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all handling steps to minimize inhalation risks.
  • First Aid : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station. Document incidents and consult occupational health services for medical evaluation .
  • Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth), collect in sealed containers, and dispose of as hazardous waste .

Q. Which analytical methods are suitable for quantifying this compound in reaction mixtures?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 250–280 nm) for quantification. Calibrate with standard solutions of known concentration. For trace analysis, employ LC-MS/MS in selected reaction monitoring (SRM) mode to enhance sensitivity and specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data observed in reactions involving this compound?

  • Methodological Answer :

  • Control Variables : Standardize solvent purity, temperature (±0.5°C), and stirring rates. Document batch-specific variations in reagent suppliers.
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess reproducibility across replicates.
  • In Situ Monitoring : Use real-time techniques like ReactIR to track intermediate formation and reaction progress .

Q. What experimental strategies can elucidate the reaction mechanisms of this compound with nucleophiles?

  • Methodological Answer :

  • Isotopic Labeling : Introduce ¹³C or ¹⁵N isotopes at the isothiocyanate group to track bond cleavage/formation via NMR or mass spectrometry.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition states and compare with experimental kinetic isotope effects (KIEs) .

Q. How does this compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and pH ranges (2–12). Monitor degradation via HPLC every 24 hours.
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions. Identify degradation products using high-resolution MS .

Q. What methodologies are recommended for studying the environmental fate of this compound in aqueous systems?

  • Methodological Answer :

  • Hydrolysis Studies : Conduct experiments in buffered solutions (pH 4–9) at 25°C. Analyze hydrolyzed products via LC-QTOF-MS.
  • Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity. Follow OECD Test Guidelines 201/202 for standardization .

Data Presentation and Reproducibility

  • Raw Data Management : Archive chromatograms, spectra, and kinetic curves in open-access repositories (e.g., Zenodo) with metadata for reproducibility .
  • Uncertainty Reporting : Include error bars (±SD) and confidence intervals (95%) in graphical data. Disclose instrument precision (e.g., HPLC ±2% RSD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.